3-chloro-4-sulfanylphenol
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Overview
Description
3-chloro-4-sulfanylphenol is an organosulfur compound that features a thiol group (-SH) and a hydroxyl group (-OH) attached to a benzene ring, along with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-sulfanylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with thiourea, followed by hydrolysis to yield the desired product . Another method includes the reaction of 2-chlorophenol with hydrogen sulfide in the presence of a base, such as sodium hydroxide, under elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pesticides, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-chloro-4-sulfanylphenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxythiophenol
- 2-Mercaptophenol
- 4-Mercaptophenol
Uniqueness
3-chloro-4-sulfanylphenol is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H5ClOS |
---|---|
Molecular Weight |
160.62 g/mol |
IUPAC Name |
3-chloro-4-sulfanylphenol |
InChI |
InChI=1S/C6H5ClOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H |
InChI Key |
NOVYXHUXXQVNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)S |
Origin of Product |
United States |
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